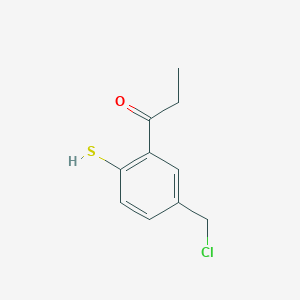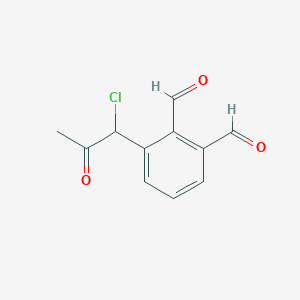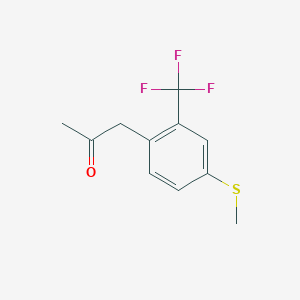
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a chloropropyl group, an ethoxy group, and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxy-5-iodobenzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as toluene, is used to dissolve the reactants.
Catalyst: A base, such as potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Procedure: The 2-ethoxy-5-iodobenzene is reacted with 3-chloropropyl chloride in the presence of the base and solvent. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to increase efficiency and yield. The use of industrial-grade solvents and reagents would also be optimized for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include deiodinated benzene derivatives.
Coupling Reactions: Products include biaryl compounds or alkenes.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene depends on the specific application and reaction it is involved in. Generally, the compound can act as an electrophile in nucleophilic substitution reactions or as a substrate in coupling reactions. The molecular targets and pathways involved would vary based on the specific chemical or biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but with different substituents on the benzene ring.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Contains a piperazine ring instead of an ethoxy group.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene is unique due to the combination of its substituents, which provide distinct reactivity and potential applications. The presence of both an ethoxy group and an iodine atom allows for diverse chemical transformations and functionalizations.
Eigenschaften
Molekularformel |
C11H14ClIO |
|---|---|
Molekulargewicht |
324.58 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-1-ethoxy-4-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
OFONBIJQAMABMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)I)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)

![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)



![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)
![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)



